Cas no 1021032-02-9 (3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)

3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione structure
1021032-02-9 structure
商品名:3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS番号:1021032-02-9
MF:C20H21N3O3S
メガワット:383.46404337883
CID:6204546
PubChem ID:42109469

3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • 3-(4-methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • 1021032-02-9
    • 3-(4-methylbenzyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • AKOS021686600
    • F5047-0220
    • インチ: 1S/C20H21N3O3S/c1-14-4-6-15(7-5-14)13-23-18(25)20(21-19(23)26)8-10-22(11-9-20)17(24)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3,(H,21,26)
    • InChIKey: CUOHHMXXEKZOOE-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C(N1CCC2(C(N(CC3C=CC(C)=CC=3)C(N2)=O)=O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 383.13036271g/mol
  • どういたいしつりょう: 383.13036271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 610
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5047-0220-20μmol
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
20μmol
$79.0 2023-09-10
Life Chemicals
F5047-0220-4mg
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
4mg
$66.0 2023-09-10
Life Chemicals
F5047-0220-30mg
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
30mg
$119.0 2023-09-10
Life Chemicals
F5047-0220-10mg
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
10mg
$79.0 2023-09-10
Life Chemicals
F5047-0220-10μmol
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5047-0220-5mg
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
5mg
$69.0 2023-09-10
Life Chemicals
F5047-0220-40mg
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
40mg
$140.0 2023-09-10
Life Chemicals
F5047-0220-2μmol
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5047-0220-1mg
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
1mg
$54.0 2023-09-10
Life Chemicals
F5047-0220-2mg
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021032-02-9
2mg
$59.0 2023-09-10

3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 関連文献

3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dioneに関する追加情報

Comprehensive Analysis of 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021032-02-9)

The compound 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021032-02-9) is a structurally complex molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique spirocyclic framework and heterocyclic components make it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a bioactive scaffold, given its ability to interact with diverse biological targets.

One of the most intriguing aspects of this compound is its thiophene-2-carbonyl moiety, which is known for its electron-rich properties and role in enhancing molecular interactions. The 4-methylphenyl group further contributes to its lipophilicity, potentially improving membrane permeability—a critical factor in drug design. These features align with current trends in small-molecule therapeutics, where researchers prioritize compounds with balanced pharmacokinetic profiles.

In recent years, the scientific community has shown growing interest in spirocyclic compounds due to their three-dimensional complexity and ability to occupy unique chemical space. This compound’s 1,3,8-triazaspiro[4.5]decane-2,4-dione core exemplifies this trend, offering a rigid yet functionalized structure that can be tailored for specific applications. Such characteristics are highly sought after in fragment-based drug discovery and medicinal chemistry optimization.

The synthesis of 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multi-step organic transformations, often leveraging cross-coupling reactions and cyclization strategies. These methods are frequently discussed in academic forums and industry publications, reflecting broader interest in sustainable synthetic routes and green chemistry. Researchers are also investigating its potential as a kinase inhibitor or GPCR modulator, given its structural resemblance to known pharmacophores.

From an analytical perspective, this compound poses interesting challenges due to its polar functional groups and stereochemical complexity. Advanced techniques such as LC-MS and NMR spectroscopy are essential for characterization, topics frequently searched by chemists and quality control professionals. Its stability under various conditions is another area of active research, particularly for those exploring formulation development.

Beyond its pharmaceutical potential, 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has sparked interest in material science. Its conjugated system and rigid backbone could contribute to the design of organic semiconductors or photocatalysts, aligning with the global push for renewable energy solutions. This interdisciplinary appeal makes it a recurring subject in patent literature and grant-funded projects.

As the demand for novel chemical entities grows, compounds like this exemplify the intersection of computational chemistry and experimental validation. Molecular docking studies and QSAR modeling often feature this molecule, addressing common search queries about structure-activity relationships. Its drug-likeness metrics, such as Lipinski’s Rule of Five compliance, further enhance its attractiveness for preclinical studies.

In conclusion, 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021032-02-9) represents a fascinating case study in modern chemical research. Its multifaceted applications—from targeted therapeutics to advanced materials—highlight its relevance in addressing contemporary scientific challenges. Ongoing investigations will likely uncover even broader utilities, solidifying its position as a valuable asset in both academic and industrial settings.

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